GW-3333

Description

Properties

CAS No. |

212609-68-2 |

|---|---|

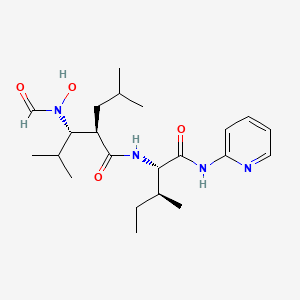

Molecular Formula |

C22H36N4O4 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(2R,3S)-3-[formyl(hydroxy)amino]-4-methyl-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylamino)pentan-2-yl]-2-(2-methylpropyl)pentanamide |

InChI |

InChI=1S/C22H36N4O4/c1-7-16(6)19(22(29)24-18-10-8-9-11-23-18)25-21(28)17(12-14(2)3)20(15(4)5)26(30)13-27/h8-11,13-17,19-20,30H,7,12H2,1-6H3,(H,25,28)(H,23,24,29)/t16-,17+,19-,20-/m0/s1 |

InChI Key |

SMZPWUUYPYYHIV-HNJRGHQBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=N1)NC(=O)[C@H](CC(C)C)[C@H](C(C)C)N(C=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GW 3333 GW-3333 GW3333 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of GW-3333: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-3333 is a potent, orally active small molecule that functions as a dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also known as ADAM17, and several members of the Matrix Metalloproteinase (MMP) family.[1][2] Developed by GlaxoSmithKline, its mechanism of action centers on the modulation of key inflammatory and tissue remodeling pathways. Although its clinical development was discontinued, the pharmacological profile of this compound provides valuable insights into the therapeutic potential of dual TACE/MMP inhibition, particularly in the context of inflammatory diseases such as rheumatoid arthritis.[3] This technical guide delineates the mechanism of action of this compound, supported by available data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Dual Inhibition of TACE and MMPs

The primary mechanism of action of this compound is its ability to concurrently inhibit two key enzyme families involved in inflammation and tissue degradation:

-

TACE (ADAM17): This enzyme is responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-Alpha (pro-TNF-α) to release the soluble, biologically active TNF-α.[2] TNF-α is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory conditions. By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, thereby attenuating the downstream inflammatory cascade.

-

Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases is crucial for the degradation of extracellular matrix (ECM) components. In pathological conditions such as arthritis, elevated MMP activity contributes to cartilage and bone destruction. This compound has been shown to inhibit a range of MMPs, including MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13.[3] This broad-spectrum MMP inhibition helps to prevent the breakdown of joint tissues.

The dual inhibition of both TACE and MMPs by this compound offers a two-pronged therapeutic approach: immediate suppression of inflammation by blocking TNF-α production and long-term protection against tissue damage by inhibiting ECM degradation.[2]

Quantitative Data

Signaling Pathway

The signaling pathway affected by this compound is central to the inflammatory response. The following diagram illustrates the points of intervention by the inhibitor.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the activity of this compound, based on standard methodologies in the field.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of this compound against TACE and specific MMPs.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human TACE and MMPs (e.g., MMP-1, -2, -3, -9, -13) are used. A fluorogenic peptide substrate specific for each enzyme is prepared in an appropriate assay buffer.

-

Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

-

Assay Procedure:

-

The enzyme, assay buffer, and varying concentrations of this compound or vehicle control are pre-incubated in a 96-well plate.

-

The fluorogenic substrate is added to initiate the reaction.

-

The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the fluorescence signal.

-

-

Data Analysis: The rate of reaction is plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.

Animal Models of Arthritis

Objective: To evaluate the in vivo efficacy of this compound in a disease model of arthritis. The rat adjuvant-induced arthritis (AIA) model is a commonly used model.

General Protocol:

-

Induction of Arthritis: Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant at the base of the tail or in a footpad.

-

Dosing: Animals are orally administered this compound or a vehicle control daily, starting on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model). Dosing can be performed once or twice daily (b.i.d.). For example, a high dose of 80 mg/kg has been used.[2]

-

Assessment of Arthritis:

-

Clinical Scoring: Ankle diameter or paw volume is measured regularly to assess swelling. A clinical score based on the severity of erythema and swelling in the paws is also recorded.

-

Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Radiography: X-rays of the joints can be taken to evaluate bone and joint destruction.

-

-

Measurement of TNF-α Levels: Blood samples can be collected at various time points after a lipopolysaccharide (LPS) challenge to measure plasma TNF-α levels by ELISA, to confirm in vivo TACE inhibition.

Conclusion

This compound exerts its biological effects through the dual inhibition of TACE and a range of MMPs. This mechanism allows it to simultaneously suppress the pro-inflammatory cytokine TNF-α and protect against the degradation of the extracellular matrix. While the lack of publicly available, specific IC50 values limits a full quantitative assessment, the in vivo data from rodent models of arthritis demonstrate the potential of this therapeutic strategy. The experimental protocols outlined provide a framework for the evaluation of similar dual-action inhibitors. The study of this compound underscores the intricate interplay between inflammatory signaling and tissue remodeling and serves as an important case study for the development of novel anti-inflammatory and tissue-protective agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TNF Converting Enzyme as a Pharmaceutical Target for RA - Page 3 [medscape.com]

GW-3333: A Technical Guide to a Dual TACE/MMP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-3333 is a potent, orally active dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, and various Matrix Metalloproteinases (MMPs). By targeting these key enzymes, this compound effectively blocks the production of the pro-inflammatory cytokine TNF-α and inhibits the degradation of the extracellular matrix. This dual mechanism of action has positioned this compound as a significant subject of research, particularly in the context of inflammatory diseases such as arthritis. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used to characterize its function.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine involved in the inflammatory cascade. Its release from the cell surface is mediated by the metalloproteinase TACE. Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of the extracellular matrix (ECM). Dysregulation of both TACE and MMPs is implicated in the pathogenesis of numerous inflammatory and degenerative diseases. This compound has emerged as a valuable research tool for studying the combined roles of TACE and MMPs in these pathological processes.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against TACE and its effect on TNF-α production have been quantified. While the specific IC50 values for a broad panel of individual MMPs from the primary literature by Conway et al. (2001) are not publicly available in full, secondary sources and the abstract of the original publication provide key data points.

| Target | IC50 Value | Cell-Based Assay | IC50 Value |

| TACE | 40 nM[1][2] | TNF-α production (LPS-induced human PBMC) | 0.97 µM[1][2] |

Note: The primary study by Conway et al. (2001) indicated that in vivo plasma levels of unbound this compound were maintained at concentrations at least 50-fold higher than the in vitro IC50 values for the inhibition of individual MMPs, suggesting potent broad-spectrum MMP inhibition.[3][4]

Signaling Pathways

This compound exerts its effects by intervening in the signaling pathways of TACE and MMPs.

TACE (ADAM17) Signaling Pathway

TACE is a key sheddase that cleaves the transmembrane precursor of TNF-α (pro-TNF-α), releasing the soluble, active form of this pro-inflammatory cytokine. By inhibiting TACE, this compound directly blocks this crucial step in the inflammatory cascade.

Matrix Metalloproteinase (MMP) Signaling Pathway

MMPs are secreted as inactive zymogens (pro-MMPs) and are activated in the extracellular space. Once activated, they degrade components of the ECM, a process that is central to tissue remodeling in both physiological and pathological states, including the joint destruction seen in arthritis. This compound inhibits the catalytic activity of various MMPs, thereby preventing ECM degradation.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound. The specific details for the characterization of this compound are detailed in Conway et al., J Pharmacol Exp Ther. 2001 Sep;298(3):900-8.

In Vitro TACE Inhibition Assay

Objective: To determine the in vitro potency of this compound to inhibit TACE activity.

Principle: This assay typically utilizes a fluorogenic substrate that is cleaved by TACE to release a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

Materials:

-

Recombinant human TACE

-

Fluorogenic TACE substrate

-

Assay buffer (e.g., Tris-based buffer, pH 7.5)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of recombinant TACE to each well of the microplate.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes).

-

Initiate the reaction by adding the fluorogenic TACE substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro MMP Inhibition Assays

Objective: To determine the in vitro potency and selectivity of this compound against a panel of MMPs.

Principle: Similar to the TACE assay, these assays use specific fluorogenic substrates for different MMPs.

Procedure: The procedure is analogous to the TACE inhibition assay, with the following modifications:

-

Use specific recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-9, MMP-13).

-

Use the corresponding specific fluorogenic substrate for each MMP.

-

The assay buffer may require optimization for each MMP.

In Vivo Animal Models of Arthritis

Objective: To evaluate the efficacy of orally administered this compound in reducing inflammation and joint destruction in rat models of arthritis.[3][4]

Models:

-

LPS-Induced TNF-α Production: Rats are treated with lipopolysaccharide (LPS) to induce a systemic inflammatory response, leading to a rapid increase in plasma TNF-α. This compound is administered orally prior to the LPS challenge to assess its ability to block TNF-α production.

-

Zymosan-Induced Pleurisy: Zymosan is injected into the pleural cavity of rats, inducing a localized inflammatory response and an increase in TNF-α in the pleural fluid. This model assesses the local anti-inflammatory effects of this compound.

-

Adjuvant-Induced Arthritis: A well-established model for chronic inflammatory arthritis. Rats are immunized with Freund's complete adjuvant, leading to the development of polyarthritis. This compound is administered daily to evaluate its impact on ankle swelling and joint destruction over a period of several weeks.

General Protocol Outline:

-

Acclimatize animals to laboratory conditions.

-

Induce the specific arthritis model.

-

Administer this compound or vehicle control orally at various doses and schedules.

-

Monitor disease progression through measurements of paw/ankle swelling (plethysmometry) and clinical scoring.

-

At the end of the study, collect blood samples for analysis of TNF-α levels and drug concentration.

-

Conduct histological and radiological analysis of the joints to assess cartilage and bone destruction.

Conclusion

This compound is a potent dual inhibitor of TACE and MMPs with demonstrated efficacy in preclinical models of arthritis. Its ability to be administered orally and effectively reduce both TNF-α production and joint destruction highlights the therapeutic potential of targeting both of these enzyme families in inflammatory diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the fields of inflammation and metalloproteinase inhibition. Further investigation into the selectivity profile and long-term safety of such dual inhibitors is warranted to fully elucidate their clinical utility.

References

- 1. US10272034B2 - Auris formulations for treating otic diseases and conditions - Google Patents [patents.google.com]

- 2. JP6544535B2 - Ear preparations and related applications for treating ear diseases and diseases - Google Patents [patents.google.com]

- 3. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Dual Inhibitor GW-3333: A Technical Overview of its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-3333 is a potent, orally active dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs), enzymes pivotal in the inflammatory cascade and tissue remodeling. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound. It details its mechanism of action, in vitro potency, and in vivo efficacy in established rodent models of inflammation and arthritis. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of dual TACE/MMP inhibition.

Introduction

The pro-inflammatory cytokine Tumor Necrosis Factor-Alpha (TNF-α) is a key mediator in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis. TNF-α is initially synthesized as a membrane-bound precursor (pro-TNF-α) and is subsequently cleaved by TACE (also known as ADAM17) to release the soluble, active form.[1] In addition to the role of TACE, a family of zinc-dependent endopeptidases known as Matrix Metalloproteinases (MMPs) contribute to tissue degradation and inflammation in arthritic conditions. Consequently, the dual inhibition of both TACE and MMPs presents a compelling therapeutic strategy for the treatment of inflammatory disorders. This compound emerged from discovery efforts to identify small molecule inhibitors with this dual activity profile.

Discovery and Mechanism of Action

This compound was identified as a potent dual inhibitor of TACE and MMPs. Its mechanism of action lies in its ability to chelate the active site zinc ion of these metalloproteinases through its hydroxamic acid moiety, thereby preventing the processing of pro-TNF-α and the degradation of extracellular matrix components.

Signaling Pathway

The inflammatory signaling pathway targeted by this compound is central to the progression of arthritis and other inflammatory conditions. A simplified representation of this pathway is depicted below.

Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not publicly available in the primary literature, its chemical structure, (2R,3S)-3-(Formyl-hydroxyamino)-2-(2-methyl-1-propyl)-4-methylpentanoic acid, ((1S,2S)-2-methyl-1-(2-pyridylcarbamoyl)-1-butyl)amide, suggests a multi-step synthesis common for hydroxamic acid-based metalloproteinase inhibitors. The synthesis would likely involve the coupling of protected amino acid and hydroxamic acid precursors, followed by deprotection steps. The general class of aryl hydroxamic acid inhibitors of MMPs and TACE has been reviewed, providing insights into potential synthetic routes.[2][3] Patents related to hydroxamic acid derivatives as metalloproteinase inhibitors also offer valuable information on their synthesis.[4][5]

In Vitro Potency

This compound has been characterized as a potent inhibitor of TACE and various MMPs. Although a comprehensive public table of IC50 values is not available, preclinical studies have indicated that the plasma concentrations of unbound this compound achieved in vivo were significantly higher than the IC50 values for the inhibition of individual MMPs in vitro.[1] For instance, plasma levels were at least 50-fold above the in vitro IC50 values for MMP inhibition.[1]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in preclinical species, demonstrating its suitability for oral administration.

| Parameter | Rat | Dog |

| Oral Bioavailability | Data not publicly available | Data not publicly available |

| Plasma Half-life | Sufficient for chronic inhibition[1] | Data not publicly available |

| Clearance | Data not publicly available | Data not publicly available |

| Volume of Distribution | Data not publicly available | Data not publicly available |

Note: Specific quantitative pharmacokinetic parameters for this compound are not detailed in the available literature. The table reflects the qualitative descriptions of its properties.

In Vivo Efficacy

The anti-inflammatory and anti-arthritic effects of this compound have been demonstrated in several well-established rat models of inflammation and arthritis.

Lipopolysaccharide (LPS)-Induced TNF-α Production

Oral administration of this compound was shown to completely block the increase in plasma TNF-α levels for up to 12 hours following an LPS challenge in rats.[1]

Zymosan-Induced Pleurisy

In a rat model of zymosan-induced pleurisy, this compound completely inhibited the increase of TNF-α in the pleural cavity for 12 hours.[1]

Adjuvant-Induced Arthritis (AIA)

In a 21-day rat adjuvant arthritis model, this compound demonstrated significant inhibition of both ankle swelling and joint destruction, as assessed by histology and radiology.[1] This was in contrast to an anti-TNF-α antibody, which did not inhibit joint destruction in this model.[1]

Peptidoglycan Polysaccharide (PG-PS) Polymer-Induced Arthritis

In a model where a local arthritis response is reactivated by bacterial peptidoglycan polysaccharide polymers, this compound administered twice daily inhibited ankle swelling.[1]

Experimental Protocols

The following are generalized protocols for the key in vivo experiments cited. The specific parameters for the studies involving this compound should be referred to in the primary publication by Conway et al. (2001).

LPS-Induced TNF-α Production in Rats

Protocol Details:

-

Animals: Male Lewis rats.

-

LPS: Lipopolysaccharide from E. coli is administered intraperitoneally (i.p.) or intravenously (i.v.) at a dose sufficient to induce a robust TNF-α response.[6]

-

Drug Administration: this compound or vehicle is administered orally at specified times before the LPS challenge.

-

Blood Collection: Blood samples are collected at various time points post-LPS challenge.

-

TNF-α Measurement: Plasma TNF-α levels are quantified using a commercially available ELISA kit.

Zymosan-Induced Pleurisy in Rats

Protocol Details:

-

Animals: Male rats.

-

Zymosan: A suspension of Zymosan A from Saccharomyces cerevisiae is injected into the pleural cavity.[7]

-

Drug Administration: this compound or vehicle is administered orally prior to the zymosan injection.

-

Pleural Fluid Collection: At a specified time after zymosan injection, animals are euthanized, and the pleural cavity is lavaged with saline.

-

Analysis: The pleural lavage fluid is analyzed for TNF-α concentration.

Adjuvant-Induced Arthritis in Rats

Protocol Details:

-

Animals: Male Lewis or Wistar rats.[8]

-

Induction: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the base of the tail or a hind paw.[9][10]

-

Drug Administration: Dosing with this compound or vehicle is typically initiated either at the time of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic).

-

Assessment: The severity of arthritis is assessed by monitoring clinical scores, measuring paw volume using a plethysmometer, and conducting histological and radiological analysis of the joints at the end of the study.[8]

Conclusion

This compound is a potent, orally active dual inhibitor of TACE and MMPs with demonstrated efficacy in preclinical models of inflammation and arthritis. Its ability to inhibit both the release of soluble TNF-α and the enzymatic degradation of the extracellular matrix makes it a promising therapeutic candidate. The data summarized in this technical guide highlight the potential of this compound and provide a foundation for further investigation into the therapeutic utility of dual TACE/MMP inhibition.

References

- 1. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. The design and synthesis of aryl hydroxamic acid inhibitors of MMPs and TACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5861436A - Hydroxamic acid derivatives as metalloproteinase inhibitors - Google Patents [patents.google.com]

- 5. WO1994002447A1 - Hydroxamic acid derivatives as metalloproteinase inhibitors - Google Patents [patents.google.com]

- 6. Production of TNF alpha by LPS-stimulated murine, rat and human blood and its pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological studies on zymosan inflammation in rats and mice. 2: Zymosan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chondrex.com [chondrex.com]

- 10. Adjuvant-Induced Arthritis Model [chondrex.com]

Pharmacological Profile of GW-3333: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-3333 is a potent and orally active small molecule that functions as a dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and various Matrix Metalloproteinases (MMPs).[1][2] Its mechanism of action centers on the inhibition of the release of soluble Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, and the degradation of the extracellular matrix by MMPs.[1][3] Preclinical studies, particularly in rat models of arthritis, have demonstrated its efficacy in reducing inflammation and joint destruction, suggesting its potential as a therapeutic agent for inflammatory diseases.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available efficacy data, and detailed protocols for key experimental models used in its evaluation.

Mechanism of Action

This compound exerts its pharmacological effects through the dual inhibition of two key enzyme families involved in inflammation and tissue remodeling:

-

Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17): TACE is a sheddase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release the soluble, active 17-kDa TNF-α cytokine. By inhibiting TACE, this compound blocks the production of soluble TNF-α, a critical mediator of the inflammatory cascade.

-

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases that degrade various components of the extracellular matrix. Dysregulated MMP activity is implicated in the joint destruction observed in arthritis. This compound inhibits several MMPs, thereby preventing the breakdown of cartilage and bone.

The dual inhibition of both TACE and MMPs provides a multi-faceted approach to treating inflammatory conditions like arthritis, by not only suppressing a key inflammatory cytokine but also protecting against the downstream tissue damage.

Quantitative Data

While the seminal publication by Conway et al. (2001) establishes the potent in vivo activity of this compound, specific IC50 values for TACE and a panel of MMPs are not publicly available in the reviewed literature. The study does, however, state that the plasma levels of unbound this compound in their rat models were at least 50-fold above the in vitro IC50 values for the inhibition of individual MMPs, indicating potent enzymatic inhibition.[1]

Table 1: In Vitro Enzymatic Inhibition of this compound

| Target Enzyme | IC50 (nM) |

| TACE (ADAM17) | Data not available |

| MMP-1 | Data not available |

| MMP-2 | Data not available |

| MMP-3 | Data not available |

| MMP-8 | Data not available |

| MMP-9 | Data not available |

| MMP-13 | Data not available |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Peptidoglycan-Polysaccharide-Induced Arthritis Reactivation

| Treatment Group | Ankle Swelling Inhibition |

| Anti-TNF Antibody | Complete |

| This compound (80 mg/kg, b.i.d.) | Significant, slightly less than anti-TNF antibody |

Signaling Pathways

This compound intervenes at a critical point in the inflammatory signaling cascade. The following diagram illustrates the mechanism of TACE in the release of TNF-α and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound. These are based on standard, widely accepted protocols in the field.

In Vitro TACE and MMP Inhibition Assay (Generalized Protocol)

This protocol describes a typical fluorogenic substrate assay to determine the in vitro inhibitory activity of a compound against TACE and various MMPs.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human TACE and MMPs are used. If the enzymes are in their pro-form, they are activated according to the manufacturer's instructions. A specific fluorogenic substrate for each enzyme is prepared in an appropriate assay buffer.

-

Compound Dilution: this compound is serially diluted in the assay buffer to generate a range of concentrations.

-

Assay Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound or vehicle control in a 96-well plate for a defined period at a specific temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each concentration of this compound is determined relative to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

LPS-Induced TNF-α Production in Rats

This in vivo model assesses the ability of a compound to inhibit the systemic release of TNF-α following a potent inflammatory stimulus.

Methodology:

-

Animals: Male Lewis rats are used.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses. A vehicle control group is also included.

-

LPS Challenge: At a specified time after compound administration, rats are challenged with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli to induce a systemic inflammatory response.

-

Blood Sampling: Blood samples are collected at various time points post-LPS challenge via cardiac puncture or tail vein sampling into tubes containing an anticoagulant.

-

TNF-α Measurement: Plasma is separated by centrifugation. Plasma TNF-α levels are quantified using a commercially available ELISA kit.

-

Data Analysis: The mean TNF-α concentrations for each treatment group are calculated. The percentage of inhibition of TNF-α production by this compound is determined by comparing the treated groups to the vehicle control group.

Adjuvant-Induced Arthritis in Rats

This is a well-established preclinical model of chronic inflammatory arthritis that shares many pathological features with human rheumatoid arthritis.

Methodology:

-

Animals: Male Lewis rats are used.

-

Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of Mycobacterium butyricum suspended in mineral oil (Freund's Complete Adjuvant) into the base of the tail.

-

Compound Administration: Prophylactic or therapeutic dosing regimens can be employed. For example, this compound or vehicle is administered orally daily from day 0 to day 20.

-

Clinical Assessment:

-

Ankle Swelling: The diameter of both hind ankles is measured periodically using calipers.

-

Clinical Score: The severity of arthritis in each paw is graded on a scale of 0-4 based on erythema and swelling.

-

Body Weight: Animals are weighed regularly as an indicator of general health.

-

-

Terminal Assessment (Day 21):

-

Radiology: Ankle joints are x-rayed to assess bone and joint integrity.

-

Histopathology: Ankle joints are collected, fixed, decalcified, and processed for histological examination. Sections are stained with hematoxylin and eosin and safranin O to evaluate inflammation, pannus formation, cartilage damage, and bone resorption.

-

-

Data Analysis: The mean ankle diameter, clinical scores, and histological scores for each treatment group are compared to the vehicle control group to determine the efficacy of this compound in preventing or treating arthritis.

Conclusion

This compound is a potent, orally active dual inhibitor of TACE and MMPs. Its mechanism of action, targeting both a key pro-inflammatory cytokine and the enzymes responsible for tissue degradation, makes it a compelling candidate for the treatment of inflammatory diseases such as arthritis. The preclinical data, particularly from rat models of arthritis, demonstrate its significant in vivo efficacy in reducing both inflammation and joint destruction. Further investigation to fully elucidate its inhibitory profile and clinical potential is warranted.

References

- 1. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Immunomodulatory roles of metalloproteinases in rheumatoid arthritis [frontiersin.org]

In Vitro Activity of GW-3333: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of GW-3333, a dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). This document details the compound's mechanism of action, summarizes its inhibitory activity against various enzymes, and provides detailed experimental protocols for relevant in vitro assays.

Introduction

This compound is a potent, orally active small molecule that demonstrates inhibitory activity against both TACE (also known as ADAM17) and several members of the matrix metalloproteinase family.[1][2][3] TACE is a key enzyme responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[4] By inhibiting TACE, this compound effectively blocks the production of soluble TNF-α, a pro-inflammatory cytokine implicated in a range of inflammatory conditions, including arthritis.[1][4] Simultaneously, its inhibition of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, suggests a potential role in preventing tissue destruction associated with inflammatory diseases.[4]

Mechanism of Action

The primary mechanism of action of this compound is the dual inhibition of TACE and MMPs. This inhibition prevents the release of soluble TNF-α and the degradation of the extracellular matrix, respectively. The inhibition of TACE directly impacts the TNF-α signaling pathway, a critical pathway in the inflammatory response.

Impact on the TNF-α Signaling Pathway

The binding of soluble TNF-α to its receptors (TNFR1 and TNFR2) initiates a signaling cascade that can lead to various cellular responses, including inflammation, apoptosis, and cell survival. By preventing the release of soluble TNF-α, this compound effectively dampens these downstream signaling events.

In Vitro Inhibitory Activity of this compound

Quantitative data on the in vitro inhibitory activity of this compound against various matrix metalloproteinases are summarized below. While this compound is known to be a potent TACE inhibitor, specific IC50 values for TACE were not available in the public domain literature reviewed.

| Enzyme Target | IC50 Value |

| Matrix Metalloproteinase-1 (MMP-1) | 19 µM |

| Matrix Metalloproteinase-3 (MMP-3) | 20 nM |

| Matrix Metalloproteinase-9 (MMP-9) | 16 nM |

Table 1: In vitro inhibitory activity of this compound against various Matrix Metalloproteinases.[4]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the activity of this compound.

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific MMP using a fluorogenic substrate.

Workflow for MMP Inhibition Assay:

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-1, MMP-3, MMP-9)

-

Fluorogenic MMP substrate (specific to the MMP being tested)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of the MMP enzyme and the fluorogenic substrate in assay buffer.

-

Assay Setup: To each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

This compound solution (or vehicle control)

-

MMP enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate solution to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate. Record measurements kinetically over a set period (e.g., 60 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of this compound from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

TACE (ADAM17) Inhibition Assay

This protocol outlines a representative method for assessing the inhibitory activity of this compound against TACE using a fluorogenic substrate.

Workflow for TACE Inhibition Assay:

Materials:

-

Recombinant human TACE (ADAM17)

-

Fluorogenic TACE substrate

-

TACE Assay Buffer

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in TACE assay buffer. Prepare working solutions of the TACE enzyme and the fluorogenic substrate in the same buffer.

-

Assay Setup: Add TACE assay buffer, this compound (or vehicle), and the TACE enzyme solution to the wells of a 96-well plate.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate at a controlled temperature (e.g., 37°C) for a defined period.

-

Reaction Initiation: Add the fluorogenic TACE substrate to all wells to start the reaction.

-

Fluorescence Measurement: Monitor the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths.

-

Data Analysis: The IC50 value is determined by calculating the reaction velocities, determining the percentage of inhibition at each inhibitor concentration, and fitting the data to a dose-response curve, as described for the MMP inhibition assay.

Conclusion

This compound is a dual inhibitor of TACE and several MMPs, with potent activity against MMP-3 and MMP-9 demonstrated in vitro. Its ability to block the production of soluble TNF-α provides a strong rationale for its investigation in inflammatory diseases. The experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and similar compounds. Further research to fully elucidate its inhibitory profile and selectivity is warranted.

References

- 1. ERIC - EJ825145 - Conducting the Train of Thought: Working Memory Capacity, Goal Neglect, and Mind Wandering in an Executive-Control Task, Journal of Experimental Psychology: Learning, Memory, and Cognition, 2009-Jan [eric.ed.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. eurogentec.com [eurogentec.com]

- 4. merckmillipore.com [merckmillipore.com]

GW-3333: A Technical Overview of its Inhibitory Effects on TNF-alpha Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-3333 is a potent, orally active dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) and various Matrix Metalloproteinases (MMPs).[1] TACE, also known as ADAM17, is the primary enzyme responsible for the proteolytic cleavage of the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) into its soluble, biologically active 17 kDa form. By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases and autoimmune disorders. This technical guide provides a comprehensive overview of the effects of this compound on TNF-α production, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Core Mechanism of Action

The principal mechanism by which this compound reduces the production of soluble TNF-α is through the direct inhibition of TACE. TACE is a cell surface metalloproteinase that cleaves the extracellular domain of the 26 kDa transmembrane pro-TNF-α. This cleavage event releases the 17 kDa soluble TNF-α monomer, which then trimerizes to form the active cytokine. This compound acts as a competitive inhibitor of TACE, preventing the processing of pro-TNF-α and thereby reducing the amount of soluble TNF-α released into the extracellular space.

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in both enzymatic and cell-based assays, as well as in in-vivo models. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay System | Reference |

| TACE IC50 | 40 nM | Enzymatic Assay | [2] |

| TNF-α Production IC50 | 0.97 µM | LPS-induced Human PBMC | [2] |

| In Vivo ED50 | 1 mg/kg | LPS-induced plasma TNF-α inhibition in rats | 5 |

Table 1: In Vitro and In Vivo Potency of this compound

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway for TNF-α production and the specific point of intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on TNF-α production.

In Vitro Inhibition of TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the in vitro potency of this compound in inhibiting TNF-α production in a primary human cell-based assay.

Methodology:

-

Isolation of PBMCs:

-

Whole blood is collected from healthy human donors.

-

PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

-

Cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

-

Cell Plating and Treatment:

-

PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells per well.

-

This compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations.

-

Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Stimulation of TNF-α Production:

-

Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 100 ng/mL to stimulate TNF-α production.

-

-

Incubation and Supernatant Collection:

-

The plates are incubated for 4-6 hours at 37°C.

-

After incubation, the plates are centrifuged, and the cell-free supernatants are collected for TNF-α measurement.

-

-

Quantification of TNF-α:

-

TNF-α levels in the supernatants are quantified using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

-

A standard curve is generated using recombinant human TNF-α.

-

-

Data Analysis:

-

The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the vehicle-treated control.

-

The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

-

References

In-Depth Technical Guide: Matrix Metalloproteinase Inhibition by GW-3333

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-3333 is a potent, orally active dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and several matrix metalloproteinases (MMPs).[1] As a member of the N-hydroxyformamide class of inhibitors, this compound has been a subject of interest for its therapeutic potential in inflammatory conditions, particularly arthritis. Its mechanism of action centers on the attenuation of pro-inflammatory cytokine release and the inhibition of extracellular matrix degradation, both of which are key pathological processes in many inflammatory diseases. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory activity, experimental protocols, and its role in relevant signaling pathways.

Data Presentation: Inhibitory Activity of this compound

This compound exhibits a broad-spectrum inhibitory activity against several key matrix metalloproteinases, in addition to its potent inhibition of TACE. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against a panel of human and rat MMPs, as well as human TACE.

| Target Enzyme | Species | IC50 (nM) |

| TACE | Human | 40 |

| MMP-1 (Collagenase-1) | Human | 40 |

| MMP-2 (Gelatinase-A) | Human | 100 |

| MMP-3 (Stromelysin-1) | Human | 80 |

| MMP-8 (Collagenase-2) | Human | 40 |

| MMP-9 (Gelatinase-B) | Human | 50 |

| MMP-13 (Collagenase-3) | Human | 30 |

| MMP-1 (Collagenase-1) | Rat | 60 |

| MMP-2 (Gelatinase-A) | Rat | 100 |

| MMP-3 (Stromelysin-1) | Rat | 100 |

| MMP-8 (Collagenase-2) | Rat | 40 |

| MMP-9 (Gelatinase-B) | Rat | 70 |

| MMP-13 (Collagenase-3) | Rat | 50 |

Data sourced from Conway JG, et al. (2001). J Pharmacol Exp Ther.

It is noteworthy that this compound does not show significant selectivity for TACE over the tested MMPs, indicating its character as a dual inhibitor.[2]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the characterization of this compound's inhibitory activity.

In Vitro MMP and TACE Inhibition Assay

A common method for determining the inhibitory potency of compounds like this compound against MMPs and TACE involves the use of a fluorogenic substrate.

Principle: The assay is based on the principle of fluorescence resonance energy transfer (FRET). A quenched fluorogenic peptide substrate, which contains a specific cleavage site for the target enzyme, is used. In its intact state, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage, resulting in a lower fluorescence signal.

Protocol:

-

Enzyme Activation: Recombinant human or rat pro-MMPs are activated according to the manufacturer's instructions. TACE is typically used in its active form.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. A dilution series is then prepared in the assay buffer.

-

Assay Reaction: The activated enzyme is pre-incubated with varying concentrations of this compound in a 96-well microplate for a specified period at a controlled temperature (e.g., 37°C).

-

Substrate Addition: The fluorogenic substrate specific for the target MMP or TACE is added to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

-

Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced TNF-α Production in Rats

This model is used to assess the ability of a compound to inhibit the production of TNF-α in a whole-animal system.

Protocol:

-

Animal Model: Male Lewis rats are typically used for this model.

-

Compound Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group receives the formulation without the active compound.

-

LPS Challenge: At a specified time after compound administration, the rats are challenged with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) to induce a systemic inflammatory response and TNF-α production.

-

Blood Sampling: Blood samples are collected at various time points after the LPS challenge.

-

TNF-α Measurement: Plasma is separated from the blood samples, and the concentration of TNF-α is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for rat TNF-α.

-

Data Analysis: The inhibition of TNF-α production by this compound is calculated by comparing the plasma TNF-α levels in the treated groups to the vehicle control group.

In Vivo Efficacy in a Disease Model: Adjuvant-Induced Arthritis in Rats

This is a widely used preclinical model of rheumatoid arthritis to evaluate the therapeutic efficacy of anti-inflammatory compounds.

Protocol:

-

Induction of Arthritis: Arthritis is induced in male Lewis rats by a single intradermal injection of Mycobacterium tuberculosis suspended in mineral oil at the base of the tail.

-

Treatment: Oral administration of this compound or a vehicle control is initiated at the onset of clinical signs of arthritis and continues for a specified duration.

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring the degree of inflammation, swelling, and redness in the paws. Ankle diameter can also be measured using calipers.

-

Histopathological Analysis: At the end of the study, the animals are euthanized, and their hind paws are collected for histological examination. The joints are assessed for inflammation, pannus formation, cartilage destruction, and bone erosion.

-

Radiological Analysis: X-rays of the hind paws can be taken to assess joint damage and bone resorption.

-

Data Analysis: The clinical scores, changes in ankle diameter, and histopathological and radiological scores are compared between the this compound-treated groups and the vehicle control group to determine the efficacy of the compound in suppressing the progression of arthritis.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound involves the direct inhibition of TACE and MMPs. This has downstream consequences on inflammatory signaling pathways.

TACE Inhibition and its Impact on TNF-α Signaling

TACE is the primary sheddase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release the soluble, active form of this pro-inflammatory cytokine. By inhibiting TACE, this compound directly reduces the levels of soluble TNF-α. This, in turn, prevents the activation of downstream signaling cascades that are initiated by the binding of TNF-α to its receptors (TNFR1 and TNFR2). These cascades include the activation of the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways, both of which are central to the transcriptional regulation of numerous genes involved in inflammation, cell survival, and proliferation.

References

- 1. Inhibition of tumor necrosis factor-alpha (TNF-alpha) production and arthritis in the rat by GW3333, a dual inhibitor of TNF-alpha-converting enzyme and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative Biology and Preferred Methods for Evaluating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Early-Stage Research on GW-3333 for Arthritis

Executive Summary

This document provides an in-depth technical overview of the early-stage, preclinical research on GW-3333, a novel, orally active compound investigated for its therapeutic potential in arthritis. The core of this compound's mechanism lies in its dual inhibition of Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE) and various Matrix Metalloproteinases (MMPs). This dual action targets both the inflammatory cascade driven by soluble TNF-α and the cartilage degradation mediated by MMPs, two critical pathways in the pathophysiology of inflammatory arthritis. Research, primarily conducted in rat models of arthritis, has demonstrated that this compound can effectively inhibit TNF-α production and shows efficacy in reducing both joint swelling and structural damage.[1][2] This whitepaper consolidates the available data on its mechanism of action, in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Dual Inhibition of TACE and MMPs

This compound is characterized as a potent, dual inhibitor of TACE (also known as ADAM17) and Matrix Metalloproteinases.[1][3] This dual-target approach is central to its potential as an anti-arthritic agent.

-

TACE Inhibition: TACE is a key enzyme responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form.[1][2] Soluble TNF-α is a primary pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of rheumatoid arthritis, driving inflammation, and joint destruction.[4] By inhibiting TACE, this compound blocks the release of soluble TNF-α, thereby reducing its systemic and local concentrations.[1][2]

-

MMP Inhibition: MMPs are a family of zinc-dependent endopeptidases that are crucial for tissue remodeling. In arthritis, MMPs such as collagenases and stromelysins are overexpressed in the synovium and contribute directly to the degradation of cartilage and bone, leading to joint destruction.[5] this compound's inhibition of MMPs aims to directly address this structural damage component of the disease.

The combined inhibition of both TACE and MMPs presents a comprehensive therapeutic strategy, simultaneously targeting inflammation and the enzymatic degradation of joint tissues.[1]

Quantitative Data Summary

Specific in vitro IC50 values for this compound against TACE and individual MMPs are not available in the public domain. The primary literature states that in vivo dosing resulted in plasma concentrations of unbound this compound that were at least 50-fold greater than the IC50 values required for the inhibition of individual MMPs in vitro, suggesting potent activity.[1] The following tables summarize the available in vivo efficacy data from key preclinical studies.

Table 1: Efficacy of this compound in Rat Peptidoglycan Polysaccharide (PG-APS) Reactivated Arthritis Model

| Treatment Group | Dose (mg/kg, b.i.d.) | Outcome | Result vs. Control | Reference |

|---|---|---|---|---|

| Anti-TNF Antibody | N/A | Ankle Swelling | Complete Inhibition | [1] |

| this compound | 80 | Ankle Swelling | Significant Inhibition (slightly less than anti-TNF Ab) |[1] |

Table 2: Efficacy of this compound in Rat Adjuvant-Induced Arthritis (AIA) Model (21-Day Study)

| Treatment Group | Dose (mg/kg) | Outcome | Result vs. Control | Reference |

|---|---|---|---|---|

| Anti-TNF Antibody | N/A | Ankle Swelling | No Inhibition | [1] |

| Anti-TNF Antibody | N/A | Joint Destruction | No Inhibition | [1] |

| This compound | Not Specified | Ankle Swelling | Significant Inhibition | [1][2] |

| this compound | Not Specified | Joint Destruction | Significant Inhibition |[1][2] |

Table 3: In Vivo Target Engagement of this compound in Rats

| Model | Challenge | Dose (oral) | Outcome | Result | Duration of Effect | Reference |

|---|---|---|---|---|---|---|

| LPS Challenge | LPS (i.v.) | Not Specified | Plasma TNF-α Levels | Complete Blockade | Up to 12 hours | [1][2] |

| Pleurisy Model | Zymosan (intrapleural) | Not Specified | Pleural Cavity TNF-α | Complete Inhibition | 12 hours |[1] |

Experimental Protocols

Detailed protocols for the in vitro enzymatic assays for this compound are not publicly available. The following sections describe the methodologies for the key in vivo models used to evaluate its efficacy.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a widely used preclinical model for evaluating anti-inflammatory and anti-arthritic compounds. It shares several pathological features with human rheumatoid arthritis.

-

Model Induction:

-

Adjuvant Preparation: A suspension of heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum in a vehicle like mineral oil or paraffin oil (Complete Freund's Adjuvant - CFA) is prepared, typically at a concentration of 10 mg/mL.[1][2][4] The suspension must be thoroughly vortexed before each injection to ensure homogeneity.

-

Induction Injection: Male Lewis rats (or other susceptible strains like Wistar) aged 6-8 weeks are anesthetized. A single subcutaneous injection of 0.05 mL to 0.1 mL of the CFA suspension is administered into the plantar surface of one hind paw or the base of the tail.[4][6]

-

Disease Progression: An acute inflammatory reaction (primary lesion) develops in the injected paw within hours to days. A systemic, polyarticular, secondary inflammation typically appears in the non-injected paws around 10-14 days post-induction, peaking around day 20-25.[2][3][4]

-

-

Treatment Protocol (as used for this compound):

-

This compound was administered orally (p.o.). While the exact dose for the 21-day study was not specified in the abstract, a dose of 80 mg/kg administered twice daily (b.i.d.) was used in other models.[1]

-

Treatment was administered over the 21-day study period.

-

-

Efficacy Endpoints:

Peptidoglycan-Polysaccharide (PG-APS) Induced Arthritis in Rats

This model involves a local arthritis response that can be reactivated by a systemic inflammatory trigger.

-

Model Induction:

-

Sensitization: A local joint injury is initiated by an intra-articular injection of bacterial cell wall fragments, specifically peptidoglycan-polysaccharide (PG-APS) derived from organisms like Group A streptococci.[1][7]

-

Reactivation: After a period (e.g., 3 weeks), a systemic inflammatory challenge is administered. In the study evaluating this compound, this reactivation was achieved by an intravenous (i.v.) injection of lipopolysaccharide (LPS).[1][8][9] This triggers a rapid and robust recurrence of arthritis in the previously sensitized joint.

-

-

Treatment Protocol (as used for this compound):

-

This compound was administered orally at doses up to 80 mg/kg, twice daily (b.i.d.).

-

Treatment was administered over the 3-day reactivation period.[1]

-

-

Efficacy Endpoints:

Conclusion and Future Directions

The early-stage research on this compound establishes it as a promising orally active, anti-arthritic agent with a novel dual mechanism of action. By inhibiting both TACE and MMPs, it has the potential to simultaneously control the inflammatory processes driven by TNF-α and prevent the structural joint degradation that leads to disability. Preclinical studies in rat models of arthritis have demonstrated its ability to inhibit TNF-α production in vivo and translate this target engagement into significant efficacy, reducing both joint swelling and destruction.[1][2]

However, the lack of publicly available data on its specific potency and selectivity against different MMP subtypes is a significant gap. Further development of such dual inhibitors would require careful optimization to maximize efficacy while minimizing potential side effects associated with broad-spectrum MMP inhibition. The development of TACE inhibitors for inflammatory diseases has proven challenging, with several candidates failing in clinical trials due to lack of efficacy or other issues.[2][4] Despite these challenges, the foundational research on this compound provides a valuable proof-of-concept for the dual TACE/MMP inhibition strategy in the treatment of arthritis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Current perspective of TACE inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Up regulated expression of tumour necrosis factor α converting enzyme in peripheral monocytes of patients with early systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concepts in Gene Therapy for Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tebubio.com [tebubio.com]

Cellular Targets of GW-3333: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-3333 is a potent, orally active small molecule that functions as a dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and several members of the Matrix Metalloproteinase (MMP) family.[1] This dual inhibitory activity positions this compound as a significant tool for investigating the roles of these enzymes in various pathological processes, particularly in inflammatory diseases such as arthritis. This technical guide provides a comprehensive overview of the cellular targets of this compound, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualization of the relevant signaling pathways.

Core Cellular Targets and Inhibitory Profile

The primary cellular targets of this compound are TACE and a subset of MMPs. TACE is a key enzyme responsible for the shedding of the extracellular domain of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α), releasing the soluble, active form of this pro-inflammatory cytokine. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, as well as the processing of signaling molecules. The inhibitory activity of this compound against these enzymes is critical to its pharmacological effects.

Quantitative Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory potency of this compound against its primary cellular targets. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Enzyme | IC50 (nM) |

| TACE (ADAM17) | Data not available in public sources |

| MMP-1 (Collagenase-1) | Data not available in public sources |

| MMP-2 (Gelatinase-A) | Data not available in public sources |

| MMP-3 (Stromelysin-1) | Data not available in public sources |

| MMP-9 (Gelatinase-B) | Data not available in public sources |

| MMP-13 (Collagenase-3) | Data not available in public sources |

Note: While the primary literature confirms the dual inhibitory action of this compound, specific IC50 values for each enzyme are not publicly available in the reviewed literature. One study noted that in vivo plasma levels of unbound this compound were at least 50-fold above the IC50 values for the inhibition of individual MMPs in vitro, indicating potent MMP inhibition.

Signaling Pathways Modulated by this compound

This compound exerts its effects by intervening in key signaling pathways mediated by TACE and MMPs. The primary pathway affected is the processing and release of TNF-α. Additionally, MMP inhibition can impact tissue degradation and remodeling processes.

TACE-Mediated TNF-α Processing

The inhibition of TACE by this compound directly blocks the conversion of membrane-anchored pro-TNF-α into its soluble, active form. This is a critical step in the inflammatory cascade.

MMP-Mediated Extracellular Matrix Degradation

MMPs are crucial for tissue remodeling and degradation of the extracellular matrix (ECM). In pathological conditions like arthritis, overexpression of MMPs leads to the breakdown of cartilage and bone. This compound's inhibition of MMPs can mitigate this destructive process.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the in vitro potency of this compound against TACE and various MMPs.

General Protocol for MMP Inhibition using a Fluorogenic Peptide Substrate: [2][3][4][5][6]

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35).

-

Enzyme Solution: Reconstitute purified, active human MMPs in assay buffer to a stock concentration. Further dilute to the final working concentration just before use.

-

Substrate Solution: Prepare a stock solution of a specific fluorogenic peptide substrate for each MMP in DMSO. Serially dilute the substrate in assay buffer to a range of concentrations.

-

Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of inhibitor concentrations.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer, diluted inhibitor solution (or vehicle control), and the diluted enzyme solution.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Protocol for TACE Inhibition Assay:

The specific protocol for the TACE inhibition assay for this compound is not detailed in the publicly available literature. However, a similar principle to the MMP assay would be employed, using a specific fluorogenic substrate for TACE.

In Vivo Models

Objective: To evaluate the efficacy of this compound in animal models of inflammation and arthritis.

Rat Adjuvant-Induced Arthritis (AIA) Model: [7][8][9][10][11]

-

Induction of Arthritis:

-

Suspend heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant (IFA) to create complete Freund's adjuvant (CFA).

-

Inject a single subcutaneous dose of CFA into the base of the tail or a hind paw of male Lewis rats.

-

-

Drug Administration:

-

Prepare a formulation of this compound for oral administration (e.g., suspension in 0.5% methylcellulose).

-

Administer this compound or vehicle control orally to the rats daily or twice daily, starting from the day of adjuvant injection or at the onset of clinical signs of arthritis.

-

-

Assessment of Arthritis:

-

Visually score the severity of arthritis in all four paws daily, based on a scale that assesses erythema and swelling.

-

Measure the change in ankle diameter or paw volume using a caliper.

-

At the end of the study, collect hind paws for radiographic analysis to assess joint destruction and histological evaluation to examine inflammation, pannus formation, and cartilage and bone erosion.

-

Rat Lipopolysaccharide (LPS)-Induced TNF-α Production Model: [12][13][14][15][16]

-

Animal Preparation:

-

Use male Lewis rats with indwelling jugular vein catheters for blood sampling.

-

-

Drug Administration:

-

Administer this compound or vehicle control orally at a specified time before the LPS challenge.

-

-

LPS Challenge:

-

Inject a bolus of LPS intravenously or intraperitoneally to induce a systemic inflammatory response.

-

-

Sample Collection and Analysis:

-

Collect blood samples at various time points post-LPS injection.

-

Measure the concentration of TNF-α in the plasma using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Compare the plasma TNF-α levels in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition of TNF-α production.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating a dual TACE/MMP inhibitor like this compound.

Conclusion

This compound is a valuable research compound characterized by its dual inhibitory activity against TACE and MMPs. This unique profile allows for the simultaneous blockade of a key inflammatory cytokine, TNF-α, and the enzymes responsible for tissue degradation in inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the in-depth characterization of this compound and similar molecules, facilitating further research into the therapeutic potential of targeting TACE and MMPs in a range of diseases. Further investigation is warranted to fully elucidate the complete inhibitory profile and to explore the full therapeutic applicability of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 4. Using fluorogenic peptide substrates to assay matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chondrex.com [chondrex.com]

- 8. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adjuvant-Induced Arthritis Model [chondrex.com]

- 10. Refining the adjuvant-induced rat model of monoarthritis by optimizing the induction volume and injection site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adjuvant-induced arthritis in rats: a possible animal model of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]

- 14. Lipopolysaccharide-induced tumor necrosis factor-alpha release is controlled by the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of tumor necrosis factor-alpha production in the isolated rat heart stimulated by bacterial lipopolysaccharide or reactive oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats | Odovtos - International Journal of Dental Sciences [archivo.revistas.ucr.ac.cr]

GW-3333: A Technical Guide to its Role in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GW-3333, a potent dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). We delve into its mechanism of action, its demonstrated efficacy in preclinical models of inflammation, and the intricate signaling pathways it modulates. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting TACE and MMPs in inflammatory diseases.

Introduction

Chronic inflammatory diseases such as rheumatoid arthritis represent a significant global health burden. A key mediator in the inflammatory cascade is Tumor Necrosis Factor-Alpha (TNF-α), a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of numerous autoimmune disorders. The production of soluble, active TNF-α is dependent on the enzymatic activity of TNF-α Converting Enzyme (TACE), also known as ADAM17. Simultaneously, Matrix Metalloproteinases (MMPs) contribute to tissue degradation and remodeling, which are characteristic features of chronic inflammatory conditions.

This compound has emerged as a significant small molecule inhibitor that dually targets both TACE and MMPs.[1] This dual inhibitory action presents a compelling therapeutic strategy by not only suppressing the production of a key inflammatory cytokine but also mitigating the enzymatic destruction of tissues. This guide will explore the pharmacological profile of this compound, its impact on inflammatory signaling, and the experimental evidence supporting its potential as an anti-inflammatory agent.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the potent and simultaneous inhibition of two key enzyme families:

-

TNF-α Converting Enzyme (TACE): TACE is a sheddase responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release the soluble, biologically active 17-kDa TNF-α. By inhibiting TACE, this compound directly blocks the production of soluble TNF-α, a critical initiator and amplifier of the inflammatory response.[1]

-

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases that degrade various components of the extracellular matrix. In inflammatory conditions like arthritis, MMPs are responsible for the breakdown of cartilage and bone. This compound has been shown to inhibit a range of MMPs, thereby preventing the pathological tissue destruction associated with chronic inflammation.[2]

The dual inhibition of both TACE and MMPs by this compound offers a multi-pronged approach to treating inflammatory diseases, addressing both the signaling and the destructive aspects of the pathology.

Data Presentation: Inhibitory Activity of this compound

While specific IC50 values for this compound against a broad panel of TACE and MMPs are not publicly available in the reviewed literature, preclinical studies have demonstrated its potent in vivo activity. In rat models of arthritis, oral administration of this compound resulted in plasma concentrations of the unbound drug that were at least 50-fold higher than the in vitro IC50 values for the inhibition of individual MMPs.[1] This indicates a significant and sustained inhibitory pressure on these enzymes in a physiological setting.

| Target | In Vitro Inhibition (IC50) | In Vivo Efficacy | Reference |

| TACE | Data not publicly available | Complete blockade of plasma TNF-α increase after LPS challenge for up to 12 hours. | [1] |

| MMPs | Plasma levels of unbound this compound were at least 50-fold above the IC50 values for inhibition of individual MMPs in vitro. | Inhibition of ankle swelling and joint destruction in a 21-day adjuvant arthritis model. | [1][2] |

Inflammatory Signaling Pathways Modulated by this compound